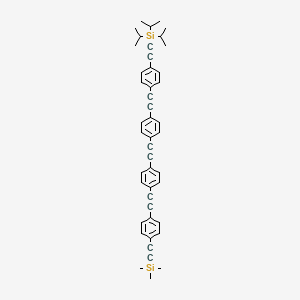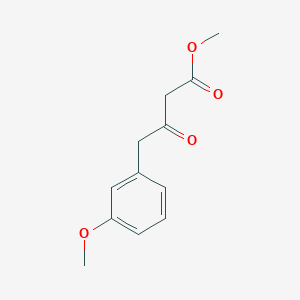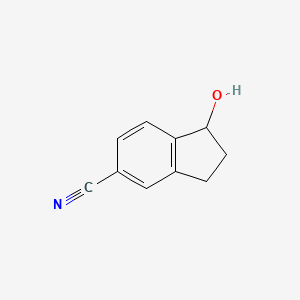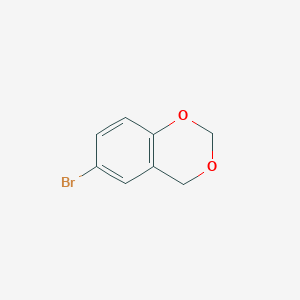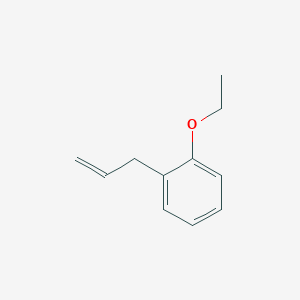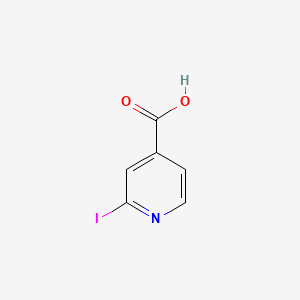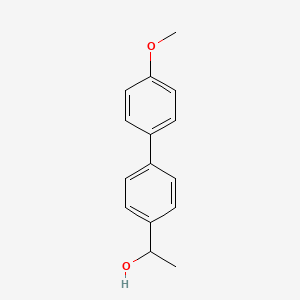![molecular formula C12H12N2O2 B1315889 Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-63-5](/img/structure/B1315889.png)
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” involves the condensation of tryptamine and ethyl acetoacetate in a one-pot reaction. The reaction starts with the formation of an iminium intermediate that undergoes cyclization to form the heterocyclic ring.Molecular Structure Analysis
The molecular structure of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the InChI code1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 . The structure of the molecule has two chiral centers, which can lead to the presence of two enantiomers.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
This compound is a key player in the realm of drug discovery due to its structural uniqueness. It serves as a scaffold for the synthesis of various biologically active molecules. Its indole core is a prevalent motif in numerous natural products and pharmaceuticals, often associated with therapeutic properties . Researchers leverage this compound to develop new medications, particularly for treating disorders related to cell biology, such as cancer .
Material Synthesis
The versatility of Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate extends to material science. It can be used to create novel materials with potential applications in electronics, photonics, and nanotechnology. Its ability to act as a building block for complex molecular structures makes it invaluable for synthesizing advanced materials.
Catalysis
In catalysis, this compound contributes to the development of new catalytic processes. Its structure can be fine-tuned to create catalysts that facilitate a variety of chemical reactions, which is crucial for producing chemicals in a more efficient and environmentally friendly manner.
Antimicrobial Agents
The indole derivatives synthesized from this compound have shown promising antimicrobial properties. They are studied for their potential to combat bacterial and fungal infections, which is increasingly important in the face of rising antibiotic resistance .
Anti-inflammatory Agents
Researchers are exploring the anti-inflammatory capabilities of molecules derived from this compound. Its derivatives may lead to the development of new anti-inflammatory drugs that could treat a wide range of inflammatory diseases .
Antiviral Agents
The compound’s derivatives also exhibit antiviral activities. They are being investigated for their effectiveness against various viral infections, which is particularly pertinent given the global impact of viral pandemics .
Antioxidant Properties
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate derivatives are being studied for their antioxidant properties. Antioxidants are vital for protecting cells from oxidative stress, which can lead to chronic diseases and aging .
Kinase Inhibition
Kinase inhibitors are crucial in the treatment of certain cancers. Derivatives of this compound have shown activity in inhibiting kinases, which may lead to the development of new cancer therapies .
Eigenschaften
IUPAC Name |
methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKRAJSNHPLWEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


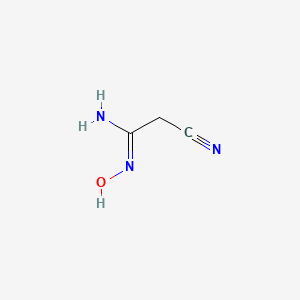

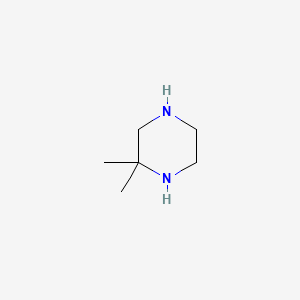
![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)



